N-[(4-Heptylphenyl)methyl]quinolin-8-amine
Description
Structure
3D Structure
Properties
CAS No. |
90266-46-9 |
|---|---|
Molecular Formula |
C23H28N2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[(4-heptylphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C23H28N2/c1-2-3-4-5-6-9-19-13-15-20(16-14-19)18-25-22-12-7-10-21-11-8-17-24-23(21)22/h7-8,10-17,25H,2-6,9,18H2,1H3 |
InChI Key |
OKJFMXBESIRJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of N 4 Heptylphenyl Methyl Quinolin 8 Amine Derivatives
Elucidation of Pharmacophore Features within the N-[(4-Heptylphenyl)methyl]quinolin-8-amine Scaffold
Pharmacophore modeling of this compound and its analogs has highlighted several key features essential for molecular recognition and biological activity. The fundamental pharmacophore consists of a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the nitrogen atom of the quinoline (B57606) ring), and a hydrophobic region (the heptylphenyl group).
The spatial arrangement of these features is critical. The quinoline ring acts as a rigid scaffold, positioning the amine linker and the heptylphenyl moiety in a specific orientation. The nitrogen atom at position 1 of the quinoline ring is a key hydrogen bond acceptor, crucial for interaction with biological targets. The secondary amine linker serves as a hydrogen bond donor and provides rotational flexibility, allowing the molecule to adopt an optimal conformation within a binding site. The 4-heptylphenyl group provides a significant hydrophobic interaction, which is often essential for anchoring the molecule to its target.
Impact of Quinoline Ring Substitutions on Molecular Interactions
Modifications to the quinoline ring have a profound impact on the electronic properties and steric profile of the molecule, thereby influencing its biological activity. Studies on related quinoline derivatives have shown that the introduction of substituents at various positions can either enhance or diminish activity.
For instance, the placement of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at the C5 or C7 positions of the quinoline ring can modulate the pKa of the quinoline nitrogen. This alteration in basicity can affect the strength of hydrogen bonding interactions with target residues. Conversely, the introduction of electron-donating groups, such as methoxy or methyl groups, can also influence the electronic landscape of the molecule, potentially enhancing π-π stacking interactions with aromatic residues in a binding pocket.
The steric bulk of substituents on the quinoline ring is another critical factor. Large, bulky groups can introduce steric hindrance, preventing the molecule from fitting into a confined binding site. Conversely, smaller substituents may be well-tolerated and can be used to fine-tune the molecule's properties.
| Substitution Position | Type of Substituent | Observed Effect on Activity (General Trends) |
| C5 | Electron-withdrawing (e.g., Cl) | Can increase activity by modulating electronic properties. |
| C7 | Electron-withdrawing (e.g., F) | Often leads to enhanced potency. |
| C2, C4 | Bulky groups | May decrease activity due to steric hindrance. |
| C6 | Methoxy group | Can influence lipophilicity and metabolic stability. |
Role of the Heptylphenyl Moiety and its Structural Variations on Observed Activity
The heptylphenyl moiety is a crucial component of the this compound scaffold, primarily contributing to the molecule's hydrophobicity and van der Waals interactions with the target. The length and nature of the alkyl chain on the phenyl ring have been shown to be significant determinants of activity.
Systematic variations of the alkyl chain length have demonstrated a clear trend in many compound series. A heptyl group often represents an optimal length, providing a balance between sufficient hydrophobic interaction and appropriate solubility. Shorter alkyl chains (e.g., methyl, ethyl) may not provide adequate hydrophobic anchoring, leading to reduced activity. Conversely, longer alkyl chains can sometimes lead to decreased solubility or non-specific binding.
| Alkyl Chain Length | General Impact on Activity | Rationale |
| Short (C1-C3) | Lower activity | Insufficient hydrophobic interaction. |
| Medium (C4-C8) | Often optimal activity | Balances hydrophobic binding and solubility. |
| Long (>C8) | May decrease activity | Potential for reduced solubility or non-specific binding. |
Influence of the Amine Linker and N-Substitutions on Biological and Chemical Properties
The secondary amine linker connecting the quinoline and phenylmethyl moieties plays a multifaceted role. It provides a crucial hydrogen bond donor site and allows for conformational flexibility. The basicity of this amine can be critical for forming salt bridges with acidic residues in a biological target.
Modifications to the amine linker, such as N-alkylation or N-acylation, can significantly alter the compound's properties. N-methylation, for instance, would convert the secondary amine to a tertiary amine, removing the hydrogen bond donating capability, which could be detrimental to activity if this interaction is essential. However, in some cases, N-methylation can increase metabolic stability or alter the compound's pKa.
Introducing different linkers, such as an amide or an ether, in place of the amine would drastically change the chemical properties and geometry of the molecule, likely leading to a significant loss of activity if the amine's basicity and hydrogen bonding are key to the mechanism of action.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Key molecular descriptors that would likely be important in such a model include:
Hydrophobicity: LogP (partition coefficient) would be a critical descriptor, largely influenced by the heptyl chain.
Electronic Properties: Hammett constants for substituents on the quinoline and phenyl rings would describe their electron-donating or -withdrawing effects. Atomic charges on the quinoline nitrogen and the amine nitrogen would also be relevant.
Steric Parameters: Molar refractivity or Taft steric parameters for substituents would quantify their size and shape.
Topological Indices: Descriptors such as the Wiener index or Kier & Hall connectivity indices could capture aspects of the molecular shape and branching.
A typical QSAR equation for this series might take the form:
Biological Activity = c0 + c1(LogP) + c2(σ) + c3*(Es) + ...
Where c represents coefficients determined by regression analysis, LogP is the hydrophobicity, σ is the Hammett constant, and Es is the Taft steric parameter. The development and validation of such a model would require a dataset of synthesized compounds with experimentally determined biological activities. This would enable the in silico prediction of the activity of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
